5,7,2',6'-Tetrahydroxyflavone: A Technical Guide to Natural Sources and Isolation
5,7,2',6'-Tetrahydroxyflavone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,2',6'-Tetrahydroxyflavone is a naturally occurring flavonoid that has garnered scientific interest due to its biological activities, notably its inhibitory effect on cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interaction with the CYP3A4 enzyme.
Natural Sources
The primary documented natural source of 5,7,2',6'-Tetrahydroxyflavone is the root of Scutellaria baicalensis Georgi (Lamiaceae), commonly known as Baikal skullcap or Chinese skullcap.[1][2][3] This plant has a long history of use in traditional Chinese medicine. While other flavonoids are more abundant in Scutellaria baicalensis, it remains the most significant reported source of 5,7,2',6'-Tetrahydroxyflavone.
Quantitative Data
Specific quantitative data on the yield or concentration of 5,7,2',6'-Tetrahydroxyflavone from Scutellaria baicalensis is not extensively reported in the available scientific literature. However, studies on the flavonoid content of Scutellaria baicalensis provide context on the yields of related compounds. For instance, the total flavonoid content in the roots can be significant, with baicalin, wogonoside, and baicalein (B1667712) being the most abundant.[4][5] The yield of total flavonoids can vary depending on the extraction method, with Soxhlet extraction using methanol (B129727) yielding up to 13.06%.[4]
| Compound Class | Plant Part | Extraction Method | Typical Yield | Reference |
| Total Flavonoids | Root | Methanol Soxhlet Extraction | ~13.06% | [4] |
| Baicalin | Root | Not Specified | Major Component | [4][5] |
| Wogonoside | Root | Not Specified | Major Component | [4] |
| Baicalein | Root | Not Specified | Major Component | [4] |
Table 1: Quantitative Data for Flavonoid Content in Scutellaria baicalensis
Isolation Methods
The isolation of 5,7,2',6'-Tetrahydroxyflavone from Scutellaria baicalensis follows a general workflow for the separation of flavonoids from plant material. This multi-step process involves solvent extraction, liquid-liquid partitioning, and chromatographic purification.
Experimental Workflow
Caption: Generalized workflow for the isolation of 5,7,2',6'-Tetrahydroxyflavone.
Detailed Experimental Protocols
1. Plant Material Preparation and Extraction:
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Plant Material: Dried roots of Scutellaria baicalensis are ground into a fine powder (20-40 mesh) to increase the surface area for extraction.
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Extraction: The powdered root material is extracted exhaustively with methanol at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent, repeated three times to ensure complete extraction.[6] Maceration with occasional stirring or ultrasonication can be employed to enhance extraction efficiency.
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Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanolic extract.
2. Fractionation by Liquid-Liquid Partitioning:
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The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity.
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n-Hexane: The aqueous suspension is first partitioned with n-hexane to remove non-polar compounds such as lipids and chlorophyll.
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Ethyl Acetate: The remaining aqueous layer is then partitioned with ethyl acetate. Flavonoids, including 5,7,2',6'-Tetrahydroxyflavone, typically exhibit good solubility in this fraction.
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n-Butanol: A final partitioning with n-butanol can be performed to isolate more polar glycosylated flavonoids.
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The ethyl acetate fraction is collected and concentrated to dryness.
3. Chromatographic Purification:
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Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel.
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Stationary Phase: Silica gel (60-120 mesh).
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Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane or chloroform (B151607) and gradually increasing the polarity with the addition of ethyl acetate and/or methanol.
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
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Preparative High-Performance Liquid Chromatography (HPLC):
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Fractions enriched with 5,7,2',6'-Tetrahydroxyflavone are further purified by preparative HPLC.
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is a typical mobile phase.
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The peak corresponding to 5,7,2',6'-Tetrahydroxyflavone is collected, and the solvent is removed to yield the purified compound. Purity is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
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Signaling Pathway Interaction: CYP3A4 Inhibition
5,7,2',6'-Tetrahydroxyflavone is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, with a reported IC50 value of 7.8 μM.[7] CYP3A4 is a major enzyme in the liver and intestines responsible for the metabolism of a large number of therapeutic drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and potentially leading to toxicity of co-administered drugs.
The mechanism of CYP3A4 inhibition by flavonoids can be complex, involving competitive, non-competitive, or mechanism-based inhibition.[8][9][10] In many cases, flavonoids interact with the active site of the enzyme, preventing the substrate from binding.
Caption: Proposed mechanism of CYP3A4 inhibition by 5,7,2',6'-Tetrahydroxyflavone.
Conclusion
5,7,2',6'-Tetrahydroxyflavone is a flavonoid of significant interest, primarily sourced from the roots of Scutellaria baicalensis. While specific yield data for this compound is limited, established phytochemical isolation techniques provide a clear pathway for its purification for research purposes. Its notable inhibitory activity against CYP3A4 underscores the importance of understanding the interactions of natural products with drug-metabolizing enzymes in the context of drug development and clinical practice. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 2. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Anti-Inflammatory and Antioxidant Constituents from Scutellaria baicalensis Using LC-MS Coupled with a Bioassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Plant Polyhydroxy Flavonoids Can Hinder the Metabolism of Cytochrome 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
